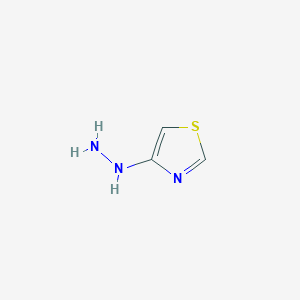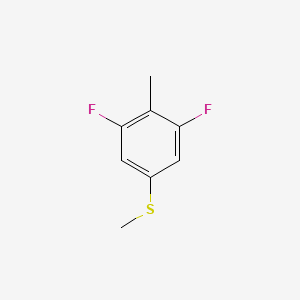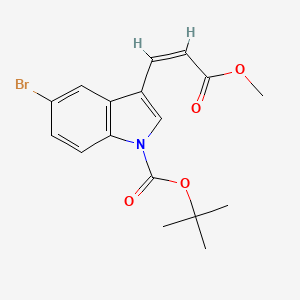
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is a synthetic organic compound that belongs to the class of indole derivatives. Indole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the bromine atom and the Boc (tert-butoxycarbonyl) protecting group in this compound suggests its potential utility in various chemical reactions and synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate typically involves the following steps:
Bromination: The indole ring is brominated at the 5-position using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Protection: The indole nitrogen is protected with a Boc group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Acrylation: The protected and brominated indole is then subjected to a Heck reaction with methyl acrylate in the presence of a palladium catalyst to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms might be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free indole.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines) in the presence of a base like potassium carbonate.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: Palladium catalysts with appropriate ligands under inert atmosphere.
Major Products
Substitution: Various substituted indoles depending on the nucleophile used.
Deprotection: The free indole derivative.
Coupling: Complex indole-based molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biochemical pathways. The presence of the indole moiety suggests potential interactions with tryptophan-binding proteins or serotonin receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (Z)-3-(5-Bromo-3-indolyl)acrylate: Lacks the Boc protecting group, which might affect its reactivity and biological activity.
Methyl (Z)-3-(5-Chloro-1-Boc-3-indolyl)acrylate: Substitution of bromine with chlorine, which could influence its chemical properties and reactivity.
Methyl (Z)-3-(5-Bromo-1-Boc-2-indolyl)acrylate: Variation in the position of the Boc group, potentially altering its chemical behavior.
Uniqueness
Methyl (Z)-3-(5-Bromo-1-Boc-3-indolyl)acrylate is unique due to the combination of the bromine atom and the Boc protecting group, which provides specific reactivity patterns and potential for selective transformations in synthetic chemistry.
Eigenschaften
Molekularformel |
C17H18BrNO4 |
|---|---|
Molekulargewicht |
380.2 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-3-[(Z)-3-methoxy-3-oxoprop-1-enyl]indole-1-carboxylate |
InChI |
InChI=1S/C17H18BrNO4/c1-17(2,3)23-16(21)19-10-11(5-8-15(20)22-4)13-9-12(18)6-7-14(13)19/h5-10H,1-4H3/b8-5- |
InChI-Schlüssel |
NMBXSXYZZUQPIQ-YVMONPNESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)/C=C\C(=O)OC |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)C=CC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



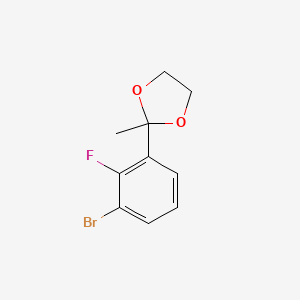
![tert-butyl (3S,4R)-4-cyano-4-cyclopropyl-1-[(4-methoxyphenyl)methyl]-5-oxo-pyrrolidine-3-carboxylate](/img/structure/B14026195.png)
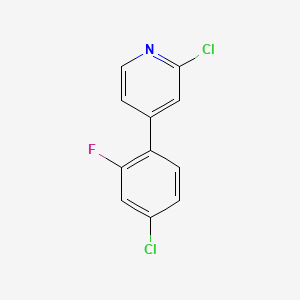
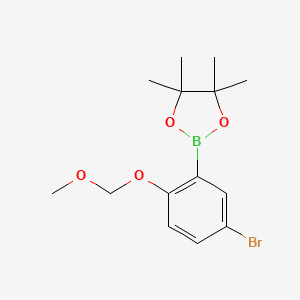
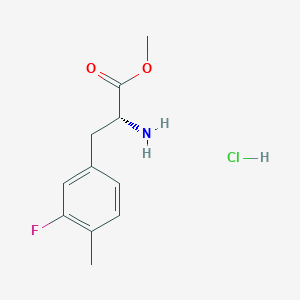
![(((3AR,5R,6S,6AR)-6-(Benzyloxy)-5-((benzyloxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-D][1,3]dioxol-5-YL)ethynyl)triethylsilane](/img/structure/B14026219.png)
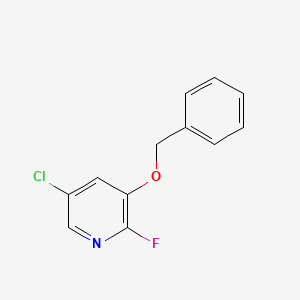
![Ethyl 2-[3-(2-anilino-2-oxoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B14026225.png)


